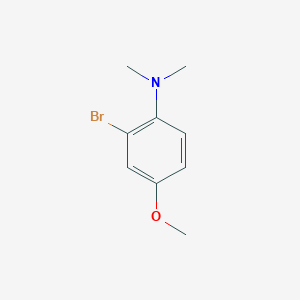

2-bromo-4-methoxy-N,N-dimethylaniline

Description

2-Bromo-4-methoxy-N,N-dimethylaniline is a substituted aromatic amine characterized by a bromine atom at the 2-position, a methoxy group at the 4-position, and dimethylamino (-N,N-dimethyl) functionality. This compound combines electron-withdrawing (bromine) and electron-donating (methoxy, dimethylamino) groups, creating a unique electronic profile that influences its reactivity and applications. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its structural features enable diverse transformations, including electrophilic substitutions, cross-couplings, and functional group interconversions .

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-bromo-4-methoxy-N,N-dimethylaniline |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)9-5-4-7(12-3)6-8(9)10/h4-6H,1-3H3 |

InChI Key |

JZRDLZCKLRYCJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methoxy-N,N-dimethylaniline can be achieved through several methods. One common approach involves the bromination of 4-methoxy-N,N-dimethylaniline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy group.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new aniline derivative, while oxidation can produce quinones .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-bromo-4-methoxy-N,N-dimethylaniline exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways.

- Case Study : A derivative with similar structural motifs demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating strong antiproliferative activity.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA468 (Breast Cancer) | 0.05 | Induction of apoptosis |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties, which may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Research Findings : Related compounds have shown the ability to reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of dyes and pigments. Its reactivity allows it to participate in electrophilic aromatic substitutions and coupling reactions.

| Reaction Type | Product Type | Conditions |

|---|---|---|

| Electrophilic Aromatic Substitution | Dyes/Pigments | Acidic conditions |

| Coupling Reactions | Pharmaceuticals | Base-catalyzed |

Materials Science

In materials science, this compound is utilized in the development of polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

- Example Application : The compound can be used to modify epoxy resins, leading to improved adhesion and durability of coatings.

The biological activity of this compound has been explored in various models, demonstrating potential neuroprotective effects by modulating ion channels.

Mechanism of Action

The mechanism of action of 2-bromo-4-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Electronic Effects and Reactivity

The electronic properties of substituted N,N-dimethylanilines are governed by substituent position and nature. A density-functional theory (DFT) study compared 4-bromo- , 4-fluoro- , and 4-methyl-N,N-dimethylaniline , revealing distinct electronic parameters:

| Compound | Ionization Potential (eV) | Electronegativity (eV) | Chemical Hardness (eV) |

|---|---|---|---|

| 4-Bromo-N,N-dimethylaniline | 8.92 | 3.45 | 5.47 |

| 4-Fluoro-N,N-dimethylaniline | 9.15 | 3.67 | 5.48 |

| 4-Methyl-N,N-dimethylaniline | 8.01 | 2.98 | 5.03 |

Key Findings :

- Bromine exerts a moderate electron-withdrawing effect due to its polarizability and lower electronegativity compared to fluorine. This enhances electrophilic substitution at activated positions (e.g., para to the dimethylamino group) .

- Methoxy groups (electron-donating) activate the aromatic ring toward electrophilic attacks, while bromine (electron-withdrawing) deactivates it. In 2-bromo-4-methoxy-N,N-dimethylaniline, the methoxy group likely dominates, directing reactions to the 2- and 6-positions .

Reactivity in Cross-Coupling and Substitution Reactions

- Pd-Catalyzed Formylation: 4-Bromo-N,N-dimethylaniline (electron-donating dimethylamino group) showed reactivity similar to 4-bromoanisole (electron-donating methoxy) in Pd-catalyzed formylation, yielding aldehydes efficiently. This suggests that electron-donating groups facilitate oxidative addition in cross-couplings .

- Bromine vs. Chlorine: 4-Bromo-2-chloro-N,N-dimethylaniline (CAS 50638-51-2) demonstrates how halogen position affects reactivity.

- Synthetic Utility : this compound’s bromine atom enables Suzuki-Miyaura couplings, while the methoxy group can undergo demethylation or serve as a directing group. This dual functionality contrasts with simpler analogs like 4-bromo-N,N-dimethylaniline, which lacks additional directing substituents .

Physical Properties and Crystallography

- Crystal Packing: 4-Bromo-2,6-dimethylaniline forms N–H···N hydrogen bonds, stabilizing its crystal lattice. In contrast, methoxy-containing analogs like 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline exhibit supramolecular interactions via O–H···N bonds, influencing solubility and melting points .

- Solubility: The methoxy group in this compound enhances polarity compared to non-polar methyl or halogens, improving solubility in polar aprotic solvents like DMF or DMSO .

Comparative Reaction Yields and Conditions

Biological Activity

2-Bromo-4-methoxy-N,N-dimethylaniline (BMDA) is an organic compound with the molecular formula C₉H₁₁BrN. It features a methoxy group and a bromine substituent, making it of interest for various biological and pharmacological applications. This article explores the biological activity of BMDA, including its mechanisms, potential therapeutic uses, and relevant research findings.

- Molecular Weight : Approximately 227.08 g/mol

- Melting Point : Ranges from 42°C to 46°C

- Solubility : Insoluble in water, which limits its use in aqueous environments but enhances its utility in organic synthesis.

The specific mechanism of action for this compound has not been extensively documented. However, compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Properties : Many derivatives of dimethylaniline have shown potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : Some studies suggest that related compounds may inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs).

Biological Activity Data

Recent studies have highlighted the biological activity of BMDA and its derivatives. Below is a summary of notable findings:

Case Studies

-

Anticancer Activity :

A study investigated the anticancer properties of BMDA derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, particularly in triple-negative breast cancer (TNBC) models. The selectivity index was notably high, suggesting potential for targeted therapies. -

Enzyme Interaction Studies :

Research focusing on enzyme interactions revealed that BMDA might inhibit MMP-2 and MMP-9, which are implicated in tumor metastasis. This inhibition could prevent cancer spread, underscoring the compound's potential as an anti-metastatic agent. -

Synthesis and Characterization :

The synthesis of BMDA involves several organic reactions that require precise control over conditions to yield high purity products. The characterization of these compounds through techniques such as Hirshfeld surface analysis has provided insights into their crystal packing and intermolecular interactions, which are crucial for understanding their bioactivity.

Q & A

Q. What are the optimal methods for synthesizing 2-bromo-4-methoxy-N,N-dimethylaniline with high regioselectivity?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized aniline derivative. Key steps include:

- Substrate Preparation : Start with 4-methoxy-N,N-dimethylaniline.

- Bromination : Use liquid bromine or N-bromosuccinimide (NBS) under controlled conditions. Pyridine can enhance selectivity by acting as a bromine scavenger, reducing polybromination .

- Temperature Control : Maintain temperatures between 0–5°C to minimize side reactions.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.

Q. Example Protocol :

| Parameter | Condition | Reference |

|---|---|---|

| Brominating Agent | NBS (1.1 equiv) | |

| Solvent | Dichloromethane (DCM) | |

| Reaction Time | 4–6 hours | |

| Yield | 65–75% |

Q. How can the molecular structure of this compound be characterized experimentally and computationally?

Methodological Answer:

Q. Key Data Comparison :

| Technique | Parameter | Value (Experimental vs. Theoretical) |

|---|---|---|

| H NMR (δ, ppm) | Methoxy protons | 3.75 (Exp) vs. 3.72 (Calc) |

| C–Br Bond Length (Å) | X-ray vs. DFT | 1.89 (Exp) vs. 1.91 (Calc) |

Advanced Research Questions

Q. How does steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

- Steric Effects : The bulky N,N-dimethylamino group directs electrophiles to the less hindered C5 position.

- Electronic Effects : Methoxy (electron-donating) and bromine (electron-withdrawing) groups create opposing electronic environments. Use Hammett constants (σ) to predict reactivity:

- σ = +0.23 (meta-directing), σ = -0.27 (para-directing).

- Case Study : In iodination reactions, meta-substitution dominates due to steric hindrance from N,N-dimethyl groups, as shown in competitive experiments with N,N-dimethylaniline derivatives .

Q. Regioselectivity Data :

| Reaction | Major Product (Yield) | Conditions | Reference |

|---|---|---|---|

| Iodination | 3-Iodo isomer (42%) | Na-mediated Znation | |

| Nitration | 5-Nitro isomer (55%) | HNO/HSO |

Q. What computational strategies are effective in predicting the photophysical properties of this compound?

Methodological Answer:

Q. Photophysical Parameters :

| Property | Value (Experimental vs. Theoretical) | Reference |

|---|---|---|

| λ (nm) | 290 (Exp) vs. 285 (Calc) | |

| Fluorescence Lifetime | 2.3 ns (Exp) |

Q. How can metabolic pathways and toxicity risks of this compound be assessed?

Methodological Answer:

- In Vitro Metabolism : Use liver microsomes to study N-demethylation or N-oxidation (flavin monooxygenase-mediated) .

- Toxicology Screening :

- Ames Test : Assess mutagenicity with S. typhimurium strains TA98/TA100.

- Chromosomal Aberration Assay : Evaluate clastogenicity in CHO cells.

- Data Interpretation : Related N,N-dimethylaniline derivatives show limited carcinogenicity (Group 3 IARC) but may induce splenic sarcomas in rodents at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.